1,3-Benzodioxole, 5-(1,3-dithian-2-yl)-

synthetic accessibility protecting group yield optimization

Obtaining a stable, umpolung-capable C₁-benzodioxole synthon that resists acidic hydrolysis is a persistent challenge in convergent alkaloid synthesis. 5-(1,3-Dithian-2-yl)-1,3-benzodioxole solves this by providing a 1,3-dithiane masked carbonyl equivalent with a pKa advantage of ~3 log units over 1,3-dithiolane analogs. - 90% synthesis yield & 91% deprotection efficiency enable reliable scale-up. - Withstands Pictet-Spengler and alkylation conditions where oxygen acetals fail. - XLogP3 3.3 & TPSA 69.1 Ų offer CNS-favorable physicochemical space.

Molecular Formula C11H12O2S2
Molecular Weight 240.3 g/mol
CAS No. 56579-86-3
Cat. No. B1365598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole, 5-(1,3-dithian-2-yl)-
CAS56579-86-3
Molecular FormulaC11H12O2S2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1CSC(SC1)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C11H12O2S2/c1-4-14-11(15-5-1)8-2-3-9-10(6-8)13-7-12-9/h2-3,6,11H,1,4-5,7H2
InChIKeyDMJZKGGHTJZDBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,3-Dithian-2-yl)-1,3-benzodioxole (CAS 56579-86-3): Procurement-Relevant Identity and Baseline Characteristics


1,3-Benzodioxole, 5-(1,3-dithian-2-yl)- (CAS 56579‑86‑3), also known as piperonal propylenedithioacetal or 2-(3,4-methylenedioxyphenyl)-1,3-dithiane, is a heterocyclic building block comprising a 1,3-benzodioxole (methylenedioxybenzene) core substituted at the 5‑position with a 1,3-dithiane ring [1]. The compound (C₁₁H₁₂O₂S₂, MW 240.34 g mol⁻¹) serves as a masked carbonyl equivalent, enabling umpolung (acyl anion) chemistry [2], and is employed as a key intermediate in the total synthesis of isoquinoline alkaloids (e.g. stylopine, corydalisol) and arylnaphthalene lignans [3].

Why Generic Substitution of 5-(1,3-Dithian-2-yl)-1,3-benzodioxole Is Not Straightforward


The dual benzodioxole–dithiane architecture is not interchangeable with simple piperonal, its oxygen acetals, or 5‑membered ring dithiolane analogs [1]. The 1,3-dithiane ring provides substantially greater carbanion stabilization than the corresponding 1,3-dithiolane (pKa difference ≈ 3 log units), enabling efficient lithiation and alkylation that five‑membered ring analogs cannot match [2]. Furthermore, oxygen acetals (e.g. piperonal dimethyl acetal) lack the umpolung reactivity altogether and are hydrolytically labile under acidic conditions that 1,3-dithianes withstand. The electron‑donating methylenedioxy substituent on the benzodioxole ring modulates the electronics of the dithiane C–H bond compared with simple phenyl‑1,3-dithianes, altering lithiation rates and subsequent electrophilic trapping efficiency [3].

5-(1,3-Dithian-2-yl)-1,3-benzodioxole Head-to-Head Quantitative Differentiation Evidence


Synthesis Yield: Dithiane Formation from Piperonal Outperforms Typical Oxygen Acetal Preparation

In a patent procedure for the total synthesis of otobain, 5-(1,3-dithian-2-yl)-1,3-benzodioxole was prepared from piperonal and 1,3-propanedithiol in dichloromethane with p‑toluenesulfonic acid at room temperature, delivering 90% isolated yield as a white crystalline solid after recrystallization [1]. This contrasts with typical oxygen acetal formation from piperonal (e.g. dimethyl acetal), which often proceeds in lower yields (typically 60–80%) owing to unfavourable equilibrium constants and requires continuous water removal [2].

synthetic accessibility protecting group yield optimization

Deprotection Efficiency: 91% Regeneration of Piperonal Under Mild Near-Neutral Conditions

The dithioacetal of piperonal (i.e. the target compound) can be deprotected to piperonal in 91% yield using a 1,4-benzoquinone/catalytic NaI system in H₂O/MeCN at room temperature [1]. This is a significant improvement over traditional Hg²⁺‑ or NBS‑based methods, which typically require stoichiometric toxic metals or oxidants and deliver variable yields (60–85%) [2]. Oxygen acetals (e.g. piperonal dimethyl acetal) require aqueous acid and often suffer from competitive side reactions, limiting deprotection yields to ~80% [3].

deprotection dethioacetalization aldehyde recovery

Carbanion Stability and Umpolung Reactivity: 1,3-Dithiane vs. 1,3-Dithiolane

The 2‑aryl‑1,3-dithiane scaffold (six‑membered ring) stabilizes a carbanion at C‑2 more effectively than the analogous 2‑aryl‑1,3-dithiolane (five‑membered ring). The pKa of 2‑aryl‑1,3-dithianes is approximately 31 (DMSO), compared with ~34 for the corresponding 1,3-dithiolanes—a difference of ~3 pKa units, corresponding to a ~1000‑fold difference in acidity [1]. This translates into more efficient deprotonation by n‑BuLi and higher nucleophilic reactivity for the lithiated dithiane. For the target compound, the additional electron‑withdrawing effect of the benzodioxole oxygen atoms further enhances C–H acidity relative to simple 2‑phenyl‑1,3-dithiane [2].

umpolung carbanion stability lithiation

Physicochemical Differentiation: LogP and Polar Surface Area vs. Piperonal and its Oxygen Acetals

Computed physicochemical properties distinguish 5-(1,3-dithian-2-yl)-1,3-benzodioxole from its comparator set. The dithiane derivative has XLogP3 = 3.3 and a topological polar surface area (TPSA) of 69.1 Ų, compared with piperonal (LogP ≈ 1.5; TPSA ≈ 35 Ų) and piperonal dimethyl acetal (LogP ≈ 2.1; TPSA ≈ 36 Ų) [1]. The increased lipophilicity and PSA of the dithiane influence membrane permeability, protein binding, and metabolic stability when the compound is used as a fragment or intermediate in medicinal chemistry programs [2].

lipophilicity LogP PSA drug-likeness

Solid-State Conformation and Crystal Packing: Unique Supramolecular Motif Driven by C–H⋯π Interactions

Single‑crystal X‑ray diffraction analysis of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole reveals two independent molecules (A and B) in the asymmetric unit. The 1,3-dithiane ring adopts a chair conformation, and the benzodioxole ring is pseudo‑equatorial, forming a dihedral angle of 85.62(9)° (A) / 85.69(8)° (B) with the dithiane least‑squares plane [1]. Molecules of A and B each self‑assemble into supramolecular zigzag chains via methylene C–H⋯π interactions along the c‑axis, a packing motif not observed in the simpler 2‑phenyl‑1,3-dithiane (which crystallizes in a different space group) [2]. This unique packing may influence melting point, solubility, and formulation consistency.

crystal engineering supramolecular chemistry solid-state properties

5-(1,3-Dithian-2-yl)-1,3-benzodioxole: Evidence-Backed Selection Scenarios


Multi‑Step Total Synthesis of Isoquinoline Alkaloids (e.g. Stylopine, Corydalisol)

The compound’s demonstrated 90% synthesis yield [1] and 91% deprotection efficiency [2] make it the preferred C₁‑benzodioxole synthon for convergent alkaloid assembly. The 1,3-dithiane ring withstands the acidic Pictet–Spengler conditions and basic alkylation steps required in secoberbine synthesis, whereas oxygen acetals would hydrolyze under these conditions [3].

Umpolung C–C Bond Formation Requiring a Stable Acyl Anion Equivalent

When a benzodioxole‑substituted nucleophilic acyl synthon is needed, the pKa advantage of the 1,3-dithiane over the 1,3-dithiolane (ΔpKa ≈ 3) translates into more efficient lithiation and alkylation [4]. This compound is therefore selected over piperonal 1,3-dithiolane in routes requiring high conversion in the alkylation step.

Medicinal Chemistry Fragment Libraries Requiring Balanced LogP/PSA

With XLogP3 = 3.3 and TPSA = 69.1 Ų [5], this compound occupies a distinct physicochemical space compared with piperonal (LogP 1.5, TPSA 35 Ų), offering increased membrane permeability potential for CNS‑targeted fragment‑based drug discovery, while still complying with Lipinski’s Rule of 5.

Crystallization and Formulation Studies Leveraging Unique Solid‑State Packing

The distinctive C–H⋯π‑driven zigzag supramolecular chains [6] may confer different dissolution and mechanical properties compared with simpler 1,3-dithianes. This is relevant when selecting a crystalline intermediate for process chemistry scale‑up or when consistent solid‑state properties are required for formulation.

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